

# Expression of Soluble Recombinant Endostatin in Yeast Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

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This document provides detailed application notes and protocols for the expression of soluble recombinant **endostatin** in yeast systems, primarily focusing on Pichia pastoris. **Endostatin**, a C-terminal fragment of collagen XVIII, is a potent endogenous inhibitor of angiogenesis and holds significant promise as a therapeutic agent for cancer and other diseases characterized by excessive blood vessel formation.[1][2] Yeast, particularly P. pastoris, offers a robust and cost-effective platform for producing biologically active recombinant **endostatin**, providing an endotoxin-free source of the protein suitable for preclinical and clinical research.[3][4]

# **Data Presentation: Quantitative Summary**

The expression levels and purification yields of recombinant **endostatin** in Pichia pastoris can vary depending on the expression strategy, cultivation method, and purification scheme. The following table summarizes quantitative data from various studies to provide a comparative overview.



Host Strain	Vector	Promot er	Cultivati on Method	Express ion Level (mg/L)	Purificat ion Method	Purity	Referen ce
P. pastoris GS115	pPICZαA	AOX1	Shake Flask	15-20	Heparin- Agarose Chromat ography	Single band on SDS- PAGE	[3][5]
P. pastoris GS115	pPIC9	AOX1	Shake Flask	40	Heparin- Sepharos e Affinity Chromat ography	98.7%	[6]
P. pastoris SMD116	pPICZαA (synthetic gene)	AOX1	Shake Flask	80	Heparin Affinity Chromat ography	Near homogen eity	[7]
P. pastoris SMD116 8	pPICZαA (synthetic gene)	AOX1	High- Density Bioreacto r	435	Heparin Affinity Chromat ography	Near homogen eity	[7]
P. pastoris	Not Specified	Not Specified	Yeast Culture	10 (human endostati n)	Not Specified	Not Specified	[4]

# **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the production of soluble recombinant **endostatin** in Pichia pastoris.

# **Gene Cloning and Expression Vector Construction**



This protocol describes the cloning of the **endostatin** gene into a Pichia pastoris expression vector, such as pPICZ $\alpha$ A, which contains the alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression and the  $\alpha$ -factor secretion signal for directing the protein to the culture medium.

## Materials:

- Endostatin cDNA
- pPICZαA vector
- Restriction enzymes (e.g., XhoI and NotI)
- T4 DNA Ligase
- E. coli competent cells (e.g., DH5α)
- LB agar plates with appropriate antibiotic (e.g., Zeocin™)
- Plasmid purification kit

## Protocol:

- Amplify the endostatin coding sequence by PCR, incorporating restriction sites for XhoI and NotI at the 5' and 3' ends, respectively.
- Digest both the PCR product and the pPICZαA vector with XhoI and NotI.
- Ligate the digested endostatin gene into the linearized pPICZαA vector using T4 DNA Ligase.
- Transform the ligation mixture into competent E. coli cells.
- Plate the transformed cells on LB agar containing Zeocin<sup>™</sup> and incubate overnight at 37°C.
- Select resistant colonies and culture them to purify the recombinant plasmid.



 Verify the correct insertion of the endostatin gene by restriction digestion and DNA sequencing.

# **Pichia pastoris Transformation and Screening**

This protocol outlines the transformation of the expression vector into P. pastoris and the subsequent screening for high-expressing clones.

## Materials:

- Recombinant pPICZαA-endostatin plasmid
- P. pastoris host strain (e.g., GS115, SMD1168)
- YPD medium
- Sorbitol
- Electroporator and cuvettes
- YPD plates containing Zeocin™ (at varying concentrations for multi-copy selection)
- BMGY and BMMY media

#### Protocol:

- Linearize the recombinant plasmid with a suitable restriction enzyme (e.g., Sacl) to facilitate integration into the yeast genome.[3]
- Prepare competent P. pastoris cells.
- Transform the linearized plasmid into the competent cells by electroporation.
- Plate the transformed cells on YPD plates containing Zeocin<sup>™</sup> (e.g., 100 µg/mL) and incubate at 30°C for 2-4 days.[3]
- Select several Zeocin<sup>™</sup>-resistant colonies and screen for endostatin expression.
- Inoculate individual colonies into BMGY medium and grow overnight at 30°C with shaking.



- To induce expression, centrifuge the cells, resuspend them in BMMY medium (containing methanol), and incubate for 2-4 days at 30°C. Add methanol every 24 hours to maintain induction.
- Analyze the culture supernatant for **endostatin** expression by SDS-PAGE and Western blot.

## **Large-Scale Expression and Cultivation**

This protocol describes the cultivation of high-expressing P. pastoris clones for large-scale production of recombinant **endostatin**.

#### Materials:

- High-expressing P. pastoris clone
- Buffered Glycerol-complex Medium (BMGY)
- Buffered Methanol-complex Medium (BMMY)
- Large baffled shaker flasks or a fermenter

## Protocol (Shake Flask):

- Inoculate a starter culture of the selected clone in BMGY medium and grow at 30°C with vigorous shaking (250 rpm) until the culture reaches an OD600 of 2-6.[3]
- Use the starter culture to inoculate a larger volume of BMGY in baffled flasks and grow until the OD600 reaches 16-20.[8]
- Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce expression.
- Continue incubation at 30°C with shaking for 2-4 days, adding methanol to a final concentration of 0.5-1.0% every 24 hours.
- Harvest the culture supernatant containing the secreted **endostatin** by centrifugation.[8]

## Protocol (Fermenter):



- For higher yields, perform high-density fermentation in a bioreactor.
- Follow a standard three-phase fermentation protocol for P. pastoris: a glycerol batch phase, a glycerol fed-batch phase, and a methanol induction phase.
- Monitor and control parameters such as pH, temperature, and dissolved oxygen throughout the fermentation.
- Harvest the culture supernatant for purification.

## **Purification of Recombinant Endostatin**

This protocol details the purification of soluble recombinant **endostatin** from the yeast culture supernatant using affinity chromatography.

## Materials:

- Culture supernatant containing recombinant endostatin
- Heparin-agarose or Ni-NTA agarose resin
- Chromatography column
- Binding, wash, and elution buffers

Protocol (Heparin-Agarose Chromatography):

- Clarify the culture supernatant by centrifugation and filtration.
- Equilibrate a heparin-agarose column with binding buffer.
- Load the supernatant onto the column.
- Wash the column with wash buffer to remove unbound proteins.
- Elute the bound **endostatin** using a step or linear gradient of increasing salt concentration (e.g., NaCl).[3] **Endostatin** typically elutes at around 0.6 M NaCl.[3]
- Collect fractions and analyze for the presence and purity of endostatin by SDS-PAGE.



 Pool the fractions containing pure endostatin and dialyze against a suitable buffer (e.g., PBS).

Protocol (Ni-NTA Chromatography for His-tagged **Endostatin**):

- Equilibrate a Ni-NTA agarose column with binding buffer.
- Load the clarified supernatant onto the column.
- Wash the column with wash buffer containing a low concentration of imidazole.
- Elute the His-tagged endostatin using an elution buffer with a higher concentration of imidazole (e.g., 50-100 mM).[3][9]
- Analyze fractions for purity by SDS-PAGE.
- · Pool pure fractions and dialyze.

## **Biological Activity Assay**

This protocol describes an in vitro assay to confirm the biological activity of the purified recombinant **endostatin** by measuring its ability to inhibit endothelial cell proliferation.

## Materials:

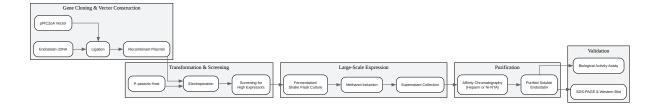
- Purified recombinant endostatin
- Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells HUVECs)
- Cell culture medium and supplements
- · Basic fibroblast growth factor (bFGF)
- Cell proliferation assay kit (e.g., MTT or BrdU)
- · 96-well plates

#### Protocol:



- Seed endothelial cells in a 96-well plate and allow them to attach overnight.
- Starve the cells in a low-serum medium for a few hours.
- Treat the cells with varying concentrations of purified endostatin in the presence of a proangiogenic factor like bFGF.[3]
- Include appropriate controls (cells with no treatment, cells with bFGF only).
- Incubate for 24-48 hours.
- Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
- Determine the concentration of **endostatin** that causes 50% inhibition of proliferation (IC50). A typical IC50 for yeast-produced **endostatin** is in the range of 600-700 ng/ml.[3]

# Mandatory Visualizations Experimental Workflow for Recombinant Endostatin Production in Pichia pastoris



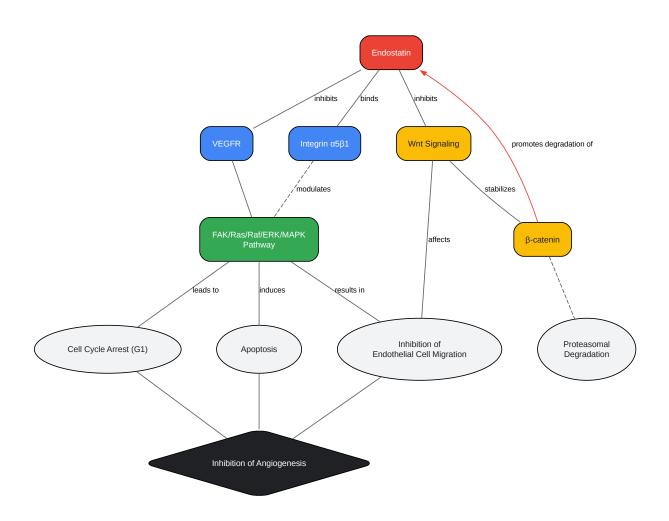


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Caption: Experimental workflow for producing soluble recombinant **endostatin** in Pichia pastoris.

# **Endostatin Anti-Angiogenic Signaling Pathway**



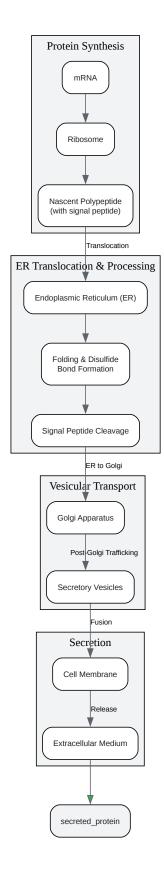


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Caption: Simplified overview of **endostatin**'s anti-angiogenic signaling pathways.

# **Protein Secretion Pathway in Pichia pastoris**





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Caption: General overview of the protein secretion pathway in Pichia pastoris.



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